Diethylstilbestrol quinone

Descripción

Diethylstilbestrol (B1670540) Quinone as a Critical Metabolic Intermediate

Diethylstilbestrol quinone is not a compound that is administered directly; rather, it is formed within biological systems through the metabolic oxidation of its parent compound, diethylstilbestrol. nih.govoup.com This biotransformation is a crucial step in the chain of events that link DES exposure to its biological consequences. The formation of DES Q has been demonstrated both in vitro and in vivo in various tissues, including the liver and kidney. oup.comnih.gov

The metabolic pathway leading to DES Q involves the oxidation of DES, a process that can be catalyzed by various enzymes, including peroxidases and cytochrome P450 (CYP) enzymes. nih.govoup.comnih.gov Specifically, enzymes like horseradish peroxidase and rat uterine peroxidase have been shown to catalyze the oxidation of DES to DES Q. nih.gov The involvement of CYP enzymes, a major family of enzymes responsible for drug and xenobiotic metabolism, underscores the importance of this pathway in toxicology. nih.govnews-medical.net Studies have shown that the microsome-mediated oxidation of DES to the quinone is inhibited by compounds that also block the peroxidatic activity of cytochrome P-450. oup.com

Once formed, DES Q is an electrophilic and redox-active molecule. nih.govnih.gov Its reactivity makes it a key intermediate in the mechanism of DES-induced toxicity. tandfonline.com The quinone structure is inherently reactive and can participate in various chemical reactions within the cellular environment. acs.orgacs.org

Conceptual Framework of Reactive Metabolite Formation in Biological Systems

The formation of this compound is a classic example of the broader concept of reactive metabolite formation. Many foreign compounds (xenobiotics), including drugs and environmental chemicals, are chemically inert in their original form. However, upon entering a biological system, they can undergo metabolic transformation, a process intended to facilitate their excretion. researchgate.netnih.gov This biotransformation is primarily carried out by enzymes such as the cytochrome P450 superfamily. news-medical.netrsc.org

In some cases, this metabolic process, often referred to as bioactivation, can lead to the formation of chemically reactive metabolites. researchgate.netnih.gov These metabolites are often electrophiles, meaning they are electron-deficient and readily react with nucleophiles, which are electron-rich molecules. acs.orgacs.org Important cellular nucleophiles include proteins and DNA. acs.orgresearchgate.net

Quinones and quinone imines are well-known classes of reactive metabolites. acs.orgacs.orgnih.gov Their formation can lead to cellular damage through two primary mechanisms:

Covalent Binding: As electrophiles, they can form covalent bonds with cellular macromolecules like DNA and proteins, forming adducts. acs.orgresearchgate.net This can alter the structure and function of these essential molecules.

Redox Cycling: Quinones can undergo redox cycling, a process where they are reduced to semiquinone radicals and then re-oxidized back to the quinone, generating reactive oxygen species (ROS) in the process. nih.govacs.orgacs.org ROS, such as superoxide (B77818) and hydrogen peroxide, can cause oxidative stress, leading to damage of lipids, proteins, and DNA. researchgate.net

This conceptual framework is crucial for understanding the toxicological profiles of many compounds and is a significant area of research in drug development and environmental toxicology. researchgate.netnih.govtandfonline.com

Research Significance in Mechanistic Elucidation

The study of this compound holds considerable significance for elucidating fundamental mechanisms in chemical biology and toxicology. Its investigation has provided a clearer understanding of how a synthetic estrogen can lead to carcinogenic outcomes.

A major focus of research has been the interaction of DES Q with DNA. nih.gov Studies have demonstrated that DES Q can bind covalently to DNA, forming DNA adducts. nih.govnih.govoup.com This direct interaction with the genetic material is a critical step in the initiation of cancer. mdpi.compnas.org The formation of these adducts can lead to mutations if not properly repaired. pnas.org Specifically, research has pointed to the formation of depurinating adducts with guanine (B1146940) and adenine (B156593) bases in DNA. nih.govresearchgate.net The loss of these bases from the DNA backbone creates apurinic sites, which can lead to mutations during DNA replication. nih.govpnas.org

The ability of DES Q to form these DNA adducts provides a strong mechanistic link between DES exposure and its carcinogenic properties. nih.gov The nature of these adducts and the conditions under which they form have been the subject of detailed investigation. oup.com For instance, the formation of DES-DNA adducts in vitro has been shown to be dependent on cofactors required for the cytochrome P450-mediated formation of DES quinone, suggesting that this process may be particularly relevant under conditions of oxidative stress. oup.com

Furthermore, the study of DES Q has contributed to the broader understanding of estrogen carcinogenicity. The mechanisms involving catechol estrogen quinones are now considered a major pathway in estrogen-induced cancer. nih.govnih.govmdpi.com The parallels between the reactivity of DES Q and the quinones of natural estrogens like estradiol (B170435) have highlighted a common potential mechanism for tumor initiation. pnas.orgnih.gov

Below are tables summarizing key research findings related to this compound.

Table 1: In Vitro Studies on this compound Formation and Reactivity

| Study Focus | Key Finding | Reference |

|---|---|---|

| Synthesis and Stability | DES Q can be synthesized by oxidizing DES with silver oxide and is stable in non-protic solvents but rearranges in protic solvents. | nih.gov |

| Enzymatic Formation | Horseradish peroxidase and rat uterine peroxidase catalyze the oxidation of DES to DES Q. | nih.gov |

| DNA Binding | DES Q binds to calf thymus DNA without enzymatic mediation. | nih.gov |

| Reaction with Nucleophiles | Reacts with mercaptoethanol via Michael addition to form a stable adduct and covalently with sulfur-containing peptides like glutathione (B108866). | nih.govoup.comoup.com |

| Reduction | Can be reduced back to E- and Z-diethylstilbestrol by rat liver cytochrome P-450 reductase. | nih.govoup.com |

Table 2: In Vivo and Mechanistic Studies of this compound

| Study Focus | Key Finding | Reference |

|---|---|---|

| In Vivo Formation | DES Q formation has been demonstrated in the liver and kidney of hamsters. | oup.comnih.gov |

| DNA Adduct Formation | Forms distinct DNA adducts in various tissues of treated hamsters, matching patterns from in vitro reactions with DES Q. | nih.gov |

| Adduct Instability | The major DES-DNA adduct is chemically unstable, with a short biological half-life. | nih.gov |

| Mitochondrial DNA Adducts | Adduct levels were found to be 5- to 6-fold higher in mitochondrial DNA than in nuclear DNA in hamsters. | diethylstilbestrol.co.uk |

| Link to Natural Estrogens | The mechanism of forming depurinating DNA adducts is considered a common pathway for both DES and natural estrogens like estradiol. | nih.gov |

Propiedades

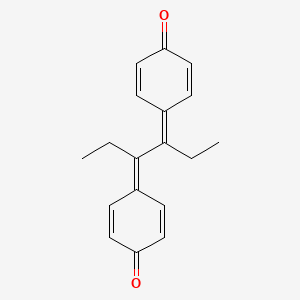

Número CAS |

5664-37-9 |

|---|---|

Fórmula molecular |

C18H18O2 |

Peso molecular |

266.3 g/mol |

Nombre IUPAC |

4-[4-(4-oxocyclohexa-2,5-dien-1-ylidene)hexan-3-ylidene]cyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h5-12H,3-4H2,1-2H3 |

Clave InChI |

LKSFYQFTIVHZAP-UHFFFAOYSA-N |

SMILES |

CCC(=C1C=CC(=O)C=C1)C(=C2C=CC(=O)C=C2)CC |

SMILES canónico |

CCC(=C1C=CC(=O)C=C1)C(=C2C=CC(=O)C=C2)CC |

Otros números CAS |

5664-37-9 |

Sinónimos |

DES quinone diethylstilbestrol quinone |

Origen del producto |

United States |

Chemical Synthesis and Analogues for Biochemical Investigation

Methodologies for Diethylstilbestrol (B1670540) Quinone Synthesis

The generation of DES Q for research purposes can be achieved through both chemical oxidation of the parent compound, DES, and controlled enzymatic reactions that mimic its metabolic formation.

Chemical oxidation provides a direct method for the synthesis of Diethylstilbestrol quinone from its precursor, (E)-diethylstilbestrol. A common and effective method involves the use of silver oxide (Ag₂O) as the oxidizing agent. When DES is treated with silver oxide in a non-protic solvent such as chloroform, it undergoes oxidation to yield DES Q. nih.gov This product has been structurally characterized using various spectroscopic techniques, including infrared (IR), ultraviolet (UV), nuclear magnetic resonance (NMR), and mass spectrometry. nih.gov

Another oxidizing agent that has been employed is manganese dioxide (MnO₂). This reagent was used in the oxidation of DES catechol adducts to their corresponding DES quinone adducts, which subsequently tautomerize. nih.gov The choice of solvent is critical for the stability of the synthesized quinone, as it is prone to rearrangement in protic environments. nih.gov

An interesting phenomenon was observed during the attempted synthesis of DES-3',4'-quinone from its catechol precursor, 3'-hydroxyDES, using silver oxide. Instead of the expected quinone, the reaction led to the instantaneous formation of a novel spiro-quinone in a quantitative yield. nih.govresearchgate.netresearchgate.net

Enzymatic synthesis offers a biomimetic approach to producing this compound, reflecting its formation in biological systems. Peroxidases are key enzymes in this process. For instance, the oxidation of DES using hydrogen peroxide (H₂O₂) can be catalyzed by horseradish peroxidase. nih.govnih.gov The resulting product has been shown to be identical to the chemically synthesized DES Q based on matching UV spectra and decomposition products. nih.gov Rat uterine peroxidase has also been demonstrated to catalyze this transformation. nih.gov

In addition to plant-based peroxidases, mammalian enzyme systems, particularly cytochrome P-450, are involved in the oxidation of DES. The peroxidatic activity of cytochrome P-450 can mediate the conversion of DES to DES Q. oup.comiarc.fr This in vitro formation is dependent on factors such as microsomal protein concentration, cofactors, and substrate concentration. oup.com This enzymatic pathway is considered a crucial step in the metabolic activation of DES. chem-soc.si

Chemical Oxidation Reactions (e.g., Silver Oxide, Manganese Dioxide)

Synthesis and Reactivity of Fluorinated this compound Analogues

To investigate the structure-activity relationships of DES and its metabolites, fluorinated analogues have been synthesized. One such derivative is tetrafluorodiethylstilbestrol (B1229861), which has fluorine atoms at the positions ortho to the hydroxyl groups in each aromatic ring. nih.gov In vitro studies using a horseradish peroxidase/H₂O₂ system demonstrated that this fluorinated analogue undergoes extensive oxidation, leading to the formation of the corresponding dienestrol (B18971) derivative. nih.gov This transformation implies the transient formation of a tetrafluorothis compound intermediate. The introduction of fluorine atoms can significantly alter the electronic properties and metabolic fate of the molecule, making these analogues valuable tools for mechanistic studies. nih.gov

Preparation of Modified this compound Derivatives (e.g., Ferrocene Derivatives)

To explore novel biological activities, DES has been modified with organometallic moieties like ferrocene. A series of compounds have been synthesized where one of the ethyl groups of DES is replaced by a ferrocenyl substituent. rsc.org Certain derivatives within this series that retain the phenol (B47542) groups can be chemically oxidized to form a quinone species. rsc.org The synthesis of these ferrocenyl derivatives of DES can be complex, with some routes unexpectedly yielding hydroxylated versions. researchgate.netmdpi.com These modified compounds, sometimes referred to as ferrociphenols, are designed to combine the structural features of DES with the unique electrochemical properties of ferrocene. mdpi.com

Isomeric Considerations and Structural Characterization of Synthesized Quinone Metabolites

The synthesis and metabolism of DES give rise to various isomers, adding complexity to its biochemistry. The parent compound, DES, exists as E- (trans) and Z- (cis) isomers, with the E-isomer being the more potent estrogen. The oxidation of E-DES yields DES Q. nih.gov This quinone is a key intermediate that can rearrange to form Z,Z-dienestrol. nih.gov The structural confirmation of synthesized DES Q has been accomplished through comprehensive analysis using IR, UV, NMR, and mass spectrometry. nih.gov

Metabolism of DES can also lead to catechol derivatives, such as 3'-hydroxyDES. The attempted oxidation of this catechol to its corresponding quinone (DES-3',4'-quinone) resulted not in the expected product but in a spiro-quinone, which was elucidated through detailed NMR and mass spectrometry analyses. researchgate.netresearchgate.net Furthermore, metabolic processes can generate other isomeric metabolites, such as indenestrol (B48675) A and indenestrol B, which are stereochemical probes for receptor binding sites. researchgate.net The stereochemistry of adducts formed between estrogen metabolites and DNA has also been studied, revealing the formation of distinct α and β conformers. aacrjournals.org

Chemical Stability and Transformation Kinetics in Aqueous and Non-Aqueous Systems

The chemical stability of this compound is highly dependent on its environment. It is notably unstable in protic solvents. nih.gov In aqueous solutions, DES Q has a half-life of approximately 40 minutes. nih.gov Its stability is slightly greater in methanol (B129727), with a reported half-life of about 70 minutes. nih.gov In contrast, DES Q is stable in non-protic solvents like chloroform, which is why such solvents are used for its chemical synthesis and storage. nih.gov

In the presence of acids, bases, or protic solvents, DES Q undergoes a characteristic transformation, rearranging to form Z,Z-dienestrol (also known as β-DIES). nih.gov This instability and reactivity are central to its proposed mechanism of action, as the quinone is a reactive electrophile. The kinetics of this transformation highlight the transient nature of DES Q in biological systems.

Table 1: Stability of this compound in Different Solvents

| Solvent | Half-life (approx.) | Stability |

|---|---|---|

| Water | 40 minutes nih.gov | Unstable |

| Methanol | 70 minutes nih.gov | Unstable |

| Chloroform | Not specified | Stable nih.gov |

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation |

|---|---|

| Diethylstilbestrol | DES |

| This compound | DES Q |

| (E)-diethylstilbestrol | E-DES |

| (Z)-diethylstilbestrol | Z-DES |

| Silver Oxide | Ag₂O |

| Manganese Dioxide | MnO₂ |

| Hydrogen Peroxide | H₂O₂ |

| 3'-hydroxy-diethylstilbestrol | 3'-OH-DES |

| Z,Z-dienestrol | Z,Z-DIES / β-DIES |

| Tetrafluorodiethylstilbestrol | |

| Indenestrol A | |

| Indenestrol B |

Metabolic Biotransformation Pathways and Enzymology

Enzymatic Pathways of Diethylstilbestrol (B1670540) Quinone Formation

The oxidation of DES to its quinone form is catalyzed by several enzyme systems, primarily involving peroxidases and cytochrome P450 enzymes.

Peroxidase-Mediated Oxidation Mechanisms

Peroxidases, such as those found in the uterus and horseradish peroxidase, play a significant role in the metabolic activation of DES. nih.gov These enzymes catalyze the oxidation of DES in the presence of hydrogen peroxide, leading to the formation of DES-Q. frontiersin.org This process is believed to involve a semiquinone intermediate. popline.org The peroxidase-mediated oxidation of DES is considered a potential pathway for its bioactivation in target tissues. nih.govpopline.org

Research has demonstrated that the oxidation of DES by peroxidases can lead to the formation of reactive intermediates that can interact with cellular macromolecules. popline.org For instance, in vitro studies have shown that peroxidase-catalyzed oxidation of DES can result in the formation of DES-4-semiquinone, which is further oxidized to DES-Q. frontiersin.org This pathway highlights the importance of peroxidases in the generation of the ultimate carcinogenic form of DES.

Role of Cytochrome P450 Enzymes in Quinone Generation

Cytochrome P450 (CYP) enzymes, particularly CYP1A1, are involved in the oxidation of DES to its quinone metabolite. iarc.fr This process is co-activated by lipid hydroperoxides. nih.govnih.gov The peroxidatic activity of cytochrome P-450 is implicated in the oxidation of catechol estrogens and DES to their respective semiquinones and quinones. researchgate.net Inhibition of CYP enzymes can drastically decrease the mitochondrial oxidation of DES to DES quinone. oup.com

The formation of DES-Q has been observed in various tissues in vivo, including the liver, kidney, uterus, and placenta of hamsters treated with DES. aph.gov.aunih.gov The levels of DES-Q formation have been correlated with the carcinogenic potential of DES, and substances that inhibit DES-induced carcinogenesis have been shown to reduce the concentration of this quinone metabolite. nih.gov

Other Oxidative Enzyme Systems (e.g., Tyrosinase, Lactoperoxidase)

Besides peroxidases and cytochrome P450, other oxidative enzymes like tyrosinase and lactoperoxidase can also catalyze the oxidation of DES and its catechol metabolites. nih.govnih.gov Lactoperoxidase, an enzyme present in mammary glands, can oxidize estrogens through one-electron reaction steps, generating semiquinone radicals that can be further oxidized to quinones. tandfonline.com

Oxidation of the catechol metabolite of DES, 3'-hydroxyDES, by lactoperoxidase or tyrosinase in the presence of DNA has been shown to form DNA adducts. nih.govnih.govresearchgate.net This suggests that these enzymes can contribute to the genotoxicity of DES by facilitating the formation of the reactive quinone species within close proximity to genetic material. nih.govnih.gov

Precursor Catechol Metabolites and Their Oxidation Pathways

The primary metabolic pathway for DES involves its conversion to catechol metabolites, with 3'-hydroxyDES being a major derivative. nih.govnih.gov These catechol estrogens are the immediate precursors for the formation of the highly reactive quinones. nih.govnih.gov The oxidation of these catechols to semiquinones and subsequently to quinones is a critical step in the metabolic activation of DES. oup.com

The formation of catechol estrogens and their subsequent oxidation to quinones is considered a common pathway for the carcinogenicity of both natural and synthetic estrogens. nih.gov The resulting quinones are electrophilic and can react with cellular macromolecules, leading to potential DNA damage. nih.gov

Diethylstilbestrol Quinone Reduction and Redox Cycling

Once formed, DES-Q can undergo reduction and participate in redox cycling, a process that can generate reactive oxygen species and contribute to cellular damage.

One-Electron Reduction to Semiquinone Radicals

DES-Q can be reduced back to its semiquinone radical form through a one-electron reduction process. nih.gov This reduction can be catalyzed by various enzymes. The semiquinone radical is an unstable and reactive species. oup.com The interconversion between the quinone and semiquinone forms constitutes a redox cycle. oup.com

This redox cycling between DES-Q and its semiquinone radical can lead to the production of superoxide (B77818) radicals, which can cause oxidative stress and damage to cellular components. oup.com The formation of semiquinone free radicals is an intermediate step in the reduction of estrogen quinones. nih.gov

Table 1: Key Enzymes in this compound Metabolism

| Enzyme/Enzyme System | Function | References |

|---|---|---|

| Peroxidases (e.g., Horseradish Peroxidase) | Catalyze the oxidation of DES to DES-Q, likely via a semiquinone intermediate. | frontiersin.org, popline.org, nih.gov |

| Cytochrome P450 (CYP1A1) | Mediates the oxidation of DES to its quinone metabolite, co-activated by lipid hydroperoxides. | nih.gov, nih.gov, iarc.fr |

| Tyrosinase | Oxidizes the catechol metabolite of DES (3'-hydroxyDES) to form reactive species that can bind to DNA. | nih.gov, nih.gov |

| Lactoperoxidase | Oxidizes estrogens, including DES metabolites, to semiquinone radicals and quinones. | nih.gov, nih.gov, tandfonline.com |

| Quinone Reductase | Can detoxify quinone-catecholestrogens by reducing the reactive quinone back to the hydroxy-catecholestrogen. | oup.com |

| Xanthine Oxidase | Catalyzes the reduction of estrogen quinones to semiquinones and hydroquinones. | nih.gov |

Two-Electron Reduction to Hydroquinones by Reductases

The two-electron reduction of DES-Q back to a hydroquinone (B1673460) form is considered a significant detoxification pathway. This reaction is catalyzed by specific reductase enzymes, which can prevent the quinone from participating in harmful redox cycling and adduction reactions.

Cytochrome P450 Reductase:

Cytochrome P450 reductase is capable of reducing DES-Q. researchgate.net This enzyme catalyzes the reduction of DES-Q, presumably through a one-electron reduction mechanism that forms a semiquinone intermediate. researchgate.net Studies have shown that in hamster kidney microsomes, this reduction primarily yields Z-DES and a smaller amount of E-DES. researchgate.net The involvement of cytochrome P450 reductase in the redox cycling of DES has been demonstrated, highlighting its dual role in both the formation and reduction of quinone species. iarc.fr While it can reduce DES-Q, it is also implicated in the one-electron reduction of other quinones, which can lead to the formation of reactive oxygen species. nih.govresearchgate.net

NAD(P)H:quinone reductase (NQO1 or DT-diaphorase):

NAD(P)H:quinone oxidoreductase, also known as DT-diaphorase, is a key enzyme in the detoxification of quinones through a two-electron reduction mechanism. oup.com This process reduces the quinone directly to a stable hydroquinone, bypassing the reactive semiquinone intermediate and thus preventing the generation of reactive oxygen species. oup.comacs.org The synthetic estrogen diethylstilbestrol (DES) undergoes this two-electron reduction mediated by DT-diaphorase. researchgate.netoup.com This pathway is considered protective against the harmful effects of one-electron redox-cycling of the DES p-quinone. researchgate.netoup.com In support of this, DT-diaphorase was found to decrease superoxide levels by 73% in incubations containing DES-Q, NADPH, and hamster kidney microsomes. researchgate.netoup.com However, the effectiveness of this detoxification pathway can be compromised in certain carcinogenic states where DT-diaphorase activity is dramatically decreased. nih.gov

Another related enzyme, ribosyldihydronicotinamide dehydrogenase (quinone) or NQO2, can also reduce quinones. Unlike NQO1, it does not use NADH or NADPH but utilizes N-ribosyl- and N-alkyldihydronicotinamides. expasy.orgqmul.ac.ukgenome.jp Diethylstilbestrol is a potent inhibitor of this enzyme. expasy.orgqmul.ac.ukgenome.jp

Table 1: Enzymatic Reduction of this compound

| Enzyme | Cofactor(s) | Reduction Mechanism | Primary Product(s) | Significance |

| Cytochrome P450 Reductase | NADPH, NADH | One-electron reduction (presumed) | Z-DES, E-DES | Participates in redox cycling |

| NAD(P)H:quinone reductase (NQO1) | NAD(P)H | Two-electron reduction | Hydroquinone | Detoxification pathway, prevents ROS formation |

| Ribosyldihydronicotinamide dehydrogenase (quinone) (NQO2) | N-ribosyldihydronicotinamides | Two-electron and four-electron reductions | Quinol | Inhibited by DES |

Non-Enzymatic Redox Cycling Mechanisms

Redox cycling is a process where quinones are reduced to semiquinones, which then react with molecular oxygen to regenerate the parent quinone and produce superoxide radicals. oup.comacs.org This futile cycle can lead to significant oxidative stress. While often enzyme-mediated, non-enzymatic reactions can also contribute to this process.

DES-Q can be reduced non-enzymatically by superoxide radicals. nih.gov Research has demonstrated that superoxide generated by potassium superoxide and crown ether can reduce DES-Q. nih.gov This suggests a mechanism where the superoxide anion itself can propagate the redox cycle by reducing another quinone molecule. Furthermore, the reduction of DES-Q can also occur through direct electron transfer from certain molecules. nih.gov The intermediate formation of semiquinone free radicals is a key feature of these single electron transfer reactions. nih.gov This continuous cycle of reduction and oxidation can lead to the formation of reactive oxygen species, which contribute to cellular damage. acs.org

Alternative Biotransformation Pathways of this compound

Besides reduction, DES-Q can undergo other significant biotransformation reactions, leading to the formation of different types of metabolites.

Rearrangement to Dienestrol (B18971) Derivatives

In the presence of protic solvents like water or methanol (B129727), or in acidic or basic conditions, DES-Q is unstable and rearranges to form Z,Z-dienestrol (also known as β-DIES). nih.gov The half-life for this rearrangement is approximately 40 minutes in water and 70 minutes in methanol. nih.gov This rearrangement is a significant metabolic pathway for DES-Q. chem-soc.si The resulting dienestrol can then undergo further metabolism, including oxidation to form catechol adducts. nih.gov

Conjugation Reactions (e.g., Glucuronidation)

Glucuronidation is a major phase II metabolic pathway for DES and its metabolites, facilitating their excretion. researchgate.netwikipedia.org This reaction involves the conjugation of the molecule with glucuronic acid, a process catalyzed by UDP-glucuronosyltransferases (UGTs). Several UGT isoforms, including UGT1A1, UGT1A3, UGT1A8, and UGT2B7, have been shown to catalyze the glucuronidation of DES. researchgate.netresearchgate.net Among these, UGT2B7 appears to be the primary enzyme responsible for DES glucuronidation in the human liver. researchgate.netresearchgate.net Glucuronidation can also occur in the intestine. uobabylon.edu.iq

While direct glucuronidation of DES-Q itself is not as extensively documented as that of its parent compound, the hydroquinone form resulting from the reduction of DES-Q is a substrate for conjugation. The resulting glucuronide conjugates are more water-soluble and can be more readily eliminated from the body.

Molecular Interactions and Adductomics

Nucleic Acid Adduct Formation by Diethylstilbestrol (B1670540) Quinone

DES-Q interacts with nucleic acids through both non-covalent and covalent binding, leading to the formation of various adducts that can compromise the integrity of the genetic material.

Studies have demonstrated that DES-Q can bind covalently to DNA and RNA. For instance, non-extractable binding of DES-Q to calf thymus DNA and the synthetic RNA polymer polyguanylic acid (poly G) has been observed. nih.govoup.comoup.com This binding occurs without the need for enzymatic activation, highlighting the inherent reactivity of the quinone metabolite. oup.comnih.gov However, the isolation of stable adduct nucleosides after enzymatic digestion of these nucleic acids has proven challenging, suggesting that some of the adducts formed may be unstable. nih.govoup.comoup.com

The covalent binding of DES metabolites to DNA is a critical step in the initiation of cancer. This has been observed in various experimental models, including in vitro studies with calf thymus DNA and in cultured human breast epithelial cells. nih.govnih.gov The formation of these adducts provides strong evidence for a genotoxic mechanism in DES-induced neoplasia. nih.gov

A significant outcome of the interaction between DES-Q and DNA is the formation of depurinating adducts. These adducts arise from the covalent binding of the quinone to the purine (B94841) bases of DNA, specifically at the N3 position of adenine (B156593) (N3-Ade) and the N7 position of guanine (B1146940) (N7-Gua). nih.govnih.govnih.gov

The formation of these adducts, such as 3′-OH-DES-6′-N3Ade and 3′-OH-DES-6′-N7Gua, has been identified through techniques like liquid chromatography-mass spectrometry (LC-MS/MS). nih.govnih.gov These depurinating adducts are unstable and can be spontaneously released from the DNA backbone, leaving behind apurinic sites. nih.govnih.gov These apurinic sites, if not properly repaired, can lead to mutations during DNA replication and are considered a key factor in the initiation of cancer by both natural and synthetic estrogens. nih.govnih.govmdpi.com

The formation of these specific adducts is a common feature shared with the carcinogenic metabolites of natural estrogens, suggesting a unifying mechanism of tumor initiation. nih.govnih.gov

Table 1: Characterized Depurinating DNA Adducts of Diethylstilbestrol Quinone

| Adduct Name | Site of Adduction | Method of Identification | Reference |

|---|---|---|---|

| 3′-OH-DES-6′-N3Ade | N3 of Adenine | LC-MS/MS | nih.govnih.gov |

The currently accepted model for the formation of DES-DNA adducts involves an initial non-covalent interaction followed by a covalent reaction. It is proposed that the catechol metabolite of DES, 3′-hydroxy-DES (3′-OH-DES), first intercalates into the DNA double helix. nih.govnih.govresearchgate.net This intercalation positions the catechol moiety in close proximity to the DNA bases.

Once intercalated, the 3′-OH-DES is enzymatically oxidized to the highly reactive DES-Q. nih.govnih.gov This quinone then covalently reacts with the purine bases of DNA, primarily adenine and guanine, through a 1,4-Michael addition reaction to form the depurinating adducts. nih.gov The formation of these adducts is impeded if the estrogen molecule cannot effectively intercalate into the DNA, as is the case with dienestrol (B18971) (DIES), a metabolite of DES. nih.govnih.gov

This two-step mechanism, involving intercalation followed by covalent binding, explains the specificity of adduct formation and highlights the importance of the three-dimensional structure of both the estrogen metabolite and the DNA.

Research has shown that DES metabolites can form adducts with both nuclear DNA (nDNA) and mitochondrial DNA (mtDNA). Interestingly, studies in rats have revealed that DES treatment can lead to higher levels of adducts in liver mitochondrial DNA compared to nuclear DNA. iarc.fr

Mitochondria themselves possess the enzymatic machinery to metabolize DES. Mitoplasts, which are mitochondria with the outer membrane removed, can oxidize DES to DES-Q. nih.gov This localized metabolic activation within the mitochondria can lead to the direct covalent binding of DES reactive metabolites to mtDNA. nih.gov Given the critical role of mitochondria in cellular energy production and the less efficient DNA repair mechanisms in this organelle compared to the nucleus, the formation of mtDNA adducts could contribute significantly to cellular damage and may play a role in DES-induced hepatocarcinogenicity. nih.gov

Mechanistic Models of DNA Intercalation and Adduct Formation

Protein and Peptide Adduction

In addition to nucleic acids, the electrophilic nature of DES-Q makes it reactive towards nucleophilic centers in proteins and peptides, leading to the formation of covalent adducts.

DES-Q readily reacts with sulfur-containing amino acids, such as cysteine and methionine, through a process known as Michael addition. nih.govoup.com This reaction involves the nucleophilic attack of the thiol group of the amino acid on the electrophilic quinone ring system.

Stable adducts have been formed in reactions with mercaptoethanol, and covalent binding has been observed with sulfur-containing peptides like reduced glutathione (B108866) and proteins such as bovine serum albumin. nih.govoup.com The modification of critical cysteine residues in proteins can have significant functional consequences. For instance, the covalent modification of tubulin, a protein rich in sulfhydryl groups, by DES metabolites has been proposed as a potential mechanism for DES-induced aneuploidy. oup.com Furthermore, the covalent binding of DES-Q to nuclear proteins, including RNA polymerase and DNA polymerase, has been demonstrated and can be inhibited by low molecular weight thiols like glutathione and cysteine. researchgate.net

Binding to Model Proteins (e.g., Bovine Serum Albumin, Glutathione)

This compound (DES-Q), a reactive metabolite of diethylstilbestrol (DES), demonstrates the ability to covalently bind to sulfur-containing macromolecules. This reactivity is a key aspect of its molecular interactions within biological systems. Research has shown that DES-Q engages in covalent binding with model proteins such as bovine serum albumin (BSA) and the tripeptide glutathione (GSH). nih.govoup.com

The interaction with BSA, a major transport protein in the bloodstream, is significant. While DES itself exhibits a high binding affinity for BSA nih.gov, its metabolite, DES-Q, forms covalent bonds, likely through thioether linkages with sulfur-containing amino acid residues on the protein. nih.govoup.com This irreversible binding contrasts with the reversible, non-covalent interactions of the parent compound, DES. nih.govresearchgate.net The formation of such protein adducts may play a role in the biological activity and disposition of the metabolite. nih.gov

Similarly, DES-Q reacts with the sulfhydryl group of glutathione, a critical intracellular antioxidant. nih.govoup.com This reaction involves the formation of a stable adduct, which serves as a detoxification pathway. researchgate.netimrpress.com The conjugation of quinones with GSH is a well-established mechanism for cellular protection against reactive electrophiles. scispace.com By forming a glutathione conjugate, the reactivity of the quinone is neutralized, facilitating its elimination. researchgate.netpnas.org

| Model Protein | Type of Interaction | Significance | Source |

|---|---|---|---|

| Bovine Serum Albumin (BSA) | Covalent binding (likely via thioether linkages) | Formation of protein adducts, potentially altering protein function and disposition of the metabolite. | nih.govoup.com |

| Glutathione (GSH) | Covalent binding (conjugation) | Detoxification pathway, neutralizing the reactive electrophile for cellular protection and elimination. | nih.govoup.comresearchgate.netpnas.org |

Impact on Enzymatic Function through Adduct Formation (e.g., Cytochrome P450, COX-2, COMT, NQO1, GST)

The formation and detoxification of this compound are intricately linked to a suite of metabolic enzymes. DES-Q and its precursors can form adducts with these enzymes, thereby modulating their function.

Cytochrome P450 (P450): The Cytochrome P450 enzyme system is central to the metabolism of DES, catalyzing its oxidation to catechol intermediates, which are then further oxidized to the reactive quinone. nih.govoup.com Conversely, certain P450 reductases can participate in the detoxification of DES-Q. For instance, partially purified rat liver cytochrome P-450 reductase has been shown to reduce DES-Q back to its less reactive precursors, E- and Z-diethylstilbestrol. nih.govoup.com However, highly reactive quinones can also act as inhibitors of the very P450 enzymes that catalyze their formation, potentially disrupting metabolic balance. acs.org

Cyclooxygenase-2 (COX-2): The peroxidase activity of COX-2 can oxidize DES to DES-Q. acs.orgnih.govresearchgate.net This co-oxidation reaction is relevant in tissues where COX-2 is expressed, linking inflammatory pathways to the metabolic activation of DES. nih.gov While some quinones are known to inhibit COX-2, the primary interaction described for DES is its role as a substrate for oxidation by the enzyme. nih.govnih.gov

Catechol-O-Methyltransferase (COMT): COMT is a phase II detoxification enzyme that inactivates catechol estrogens by methylating the hydroxyl groups, thereby preventing their oxidation to quinones. nih.govacs.org This represents a crucial protective mechanism. pnas.org While DES can be metabolized to a catechol intermediate, studies in MCF-10F human breast epithelial cells showed that exposure to DES did not alter the expression levels of COMT protein. nih.gov Inhibition of COMT activity could theoretically lead to an accumulation of catechol precursors and subsequent increased formation of DES-Q. acs.org

NAD(P)H:Quinone Oxidoreductase 1 (NQO1): NQO1 is a key cytosolic flavoprotein that provides protection against quinone toxicity by catalyzing a two-electron reduction of quinones to their more stable hydroquinone (B1673460) forms. researchgate.netnih.govnih.gov This detoxification pathway has been demonstrated for DES-Q. researchgate.net By reducing DES-Q, NQO1 prevents it from participating in redox cycling and forming adducts with other cellular macromolecules. nih.gov Similar to COMT, DES exposure in MCF-10F cells did not appear to affect the expression of NQO1 protein. nih.gov

Glutathione S-Transferase (GST): GSTs are a family of enzymes that detoxify electrophilic compounds by catalyzing their conjugation with glutathione. researchgate.netnih.gov This is a major pathway for the elimination of DES-Q. imrpress.com The formation of a DES-Q-glutathione conjugate neutralizes the reactive Michael acceptor site on the quinone, rendering it less harmful and more water-soluble for excretion. scispace.comoup.com

| Enzyme | Interaction with DES/DES-Q | Functional Impact | Source |

|---|---|---|---|

| Cytochrome P450 | Oxidizes DES to catechol precursors; P450 Reductase reduces DES-Q to DES. | Key role in both formation (bioactivation) and reduction (detoxification) of DES-Q. | nih.govoup.comoup.comacs.org |

| COX-2 | Oxidizes DES to DES-Q via its peroxidase activity. | Metabolic activation of DES linked to inflammatory pathways. | acs.orgnih.govresearchgate.netnih.gov |

| COMT | Methylates catechol precursors of DES-Q, preventing its formation. | Detoxification pathway by preventing quinone formation. | pnas.orgnih.govacs.org |

| NQO1 | Reduces DES-Q to its hydroquinone form. | Major detoxification pathway, preventing redox cycling and adduct formation. | researchgate.netnih.govnih.gov |

| GST | Catalyzes the conjugation of DES-Q with glutathione. | Detoxification pathway by neutralizing the reactive quinone. | researchgate.netimrpress.comnih.gov |

Generation of Reactive Oxygen Species (ROS) during this compound Metabolism

A significant aspect of the toxicology of this compound is its capacity to generate reactive oxygen species (ROS). Quinones are potent redox-active compounds that can undergo a one-electron reduction to form unstable semiquinone radical anions. nih.govresearchgate.net This reduction can be catalyzed by enzymes such as P450 reductase. nih.gov

The semiquinone radical is highly unstable and readily auto-oxidizes back to the parent quinone by transferring an electron to molecular oxygen. oup.comnih.gov This reaction generates the superoxide (B77818) anion radical (O₂⁻•), the first in a cascade of ROS. oup.comnih.gov The superoxide radical can then be dismutated by superoxide dismutase to form hydrogen peroxide (H₂O₂). nih.gov In the presence of transition metals like iron or copper, hydrogen peroxide can undergo Fenton chemistry to produce the highly reactive hydroxyl radical (•OH). nih.gov

This process, known as redox cycling, can occur repeatedly, leading to a sustained production of ROS and the induction of severe oxidative stress within the cell. researchgate.net The resulting oxidative stress can cause widespread damage to cellular macromolecules, including the formation of oxidized lipids, proteins, and DNA bases, such as 8-oxodeoxyguanosine. nih.govresearchgate.net This redox cycling and subsequent generation of free radicals by DES metabolites are considered to be a mechanism contributing to its genotoxic effects. scispace.comaacrjournals.org

| Process | Description | Key Intermediates/Products | Source |

|---|---|---|---|

| One-Electron Reduction | DES-Q is reduced by enzymes (e.g., P450 reductase) to a semiquinone radical. | DES-semiquinone radical | nih.gov |

| Redox Cycling | The semiquinone radical is oxidized back to DES-Q by molecular oxygen, initiating a futile cycle. | Superoxide anion radical (O₂⁻•) | oup.comnih.govresearchgate.net |

| ROS Cascade | Superoxide is converted to other reactive species. | Hydrogen peroxide (H₂O₂), Hydroxyl radical (•OH) | nih.gov |

| Cellular Impact | Accumulation of ROS leads to oxidative stress and damage to cellular components. | Oxidized DNA, proteins, and lipids. | scispace.comresearchgate.netaacrjournals.org |

Mechanistic Studies in Cellular and Subcellular Research Models

Cellular DNA Damage and Repair Responses Induced by Diethylstilbestrol (B1670540) Quinone

DES-Q is a highly reactive molecule that can directly interact with cellular DNA, leading to various forms of damage. The cellular response to this damage involves complex repair pathways, which, if overwhelmed or error-prone, can result in permanent genetic alterations.

A primary mechanism of DNA damage by DES-Q is the formation of unstable adducts with DNA bases, which leads to the generation of apurinic/apyrimidinic (AP) sites. nih.govnih.govaacrjournals.org DES is metabolized to its catechol form, 3′-hydroxyDES, which can then be oxidized to DES-3′,4′-quinone (DES-Q). nih.gov This reactive quinone readily attacks DNA, forming covalent adducts, particularly with purine (B94841) bases. nih.govnih.gov

The primary adducts formed are depurinating adducts at the N3 position of adenine (B156593) (Ade) and the N7 position of guanine (B1146940) (Gua). nih.govnih.gov These adducts, such as 3′-OH-DES-6′-N3Ade and 3′-OH-DES-6′-N7Gua, are chemically unstable and are lost from the DNA backbone through the cleavage of the glycosidic bond. nih.govaacrjournals.orgnih.gov This loss creates an abasic, or AP, site in the DNA strand. nih.govaacrjournals.orgresearchgate.net The generation of these AP sites is considered a critical step in the initiation of cancer, as error-prone repair of these sites can lead to mutations. nih.govnih.govaacrjournals.org

Table 1: DNA Adducts and Lesions Induced by Diethylstilbestrol Quinone

| Reactant | DNA Target | Adduct Formed | Resulting Lesion | Reference |

|---|---|---|---|---|

| DES-3′,4′-quinone | Adenine | 3′-OH-DES-6′-N3Ade | Apurinic Site | nih.gov |

| DES-3′,4′-quinone | Guanine | 3′-OH-DES-6′-N7Gua | Apurinic Site | nih.gov |

The formation of covalent DNA adducts by DES-Q can physically impede the processes of DNA replication and gene synthesis. Research has shown that these adducts can arrest the progression of DNA polymerases along the DNA template. oup.comoup.com

Specifically, studies have demonstrated that covalent DNA adducts formed by DES quinone can halt the synthesis of the cytochrome oxidase III (COIII) gene. oup.comoup.com The COIII gene is located in mitochondrial DNA, indicating that DES-Q can damage mitochondrial as well as nuclear DNA. scielo.br This damage specifically targets cytochrome c oxidase, a critical component of the mitochondrial respiratory chain. scielo.br The physical blockage caused by the adducts prevents the transcriptional machinery from reading the genetic code, thereby inhibiting the synthesis of essential proteins and disrupting cellular functions.

The genotoxicity of DES and its quinone metabolite manifests as larger-scale damage to chromosome structure and number. Studies in various cell lines and animal models have documented the induction of chromosomal aberrations and the formation of micronuclei following exposure. nih.goviarc.fr

Chromosomal aberrations have been observed in the bone-marrow cells of mice and the renal cortex cells of male Syrian hamsters treated with DES. nih.goviarc.frosti.gov These aberrations include structural changes to the chromosomes. Furthermore, DES is known to induce aneuploidy, which is an abnormal number of chromosomes, in several cell types, including Chinese hamster V79 cells. nih.goviarc.fr

Micronuclei formation is a hallmark of genotoxic events, representing chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division. d-nb.info DES has been shown to induce the formation of micronuclei in early haploid mouse spermatids. nih.goviarc.fr The appearance of micronuclei points to both clastogenic (chromosome breaking) and aneugenic (chromosome loss) effects of the compound. d-nb.info

Table 2: Genotoxic Effects of Diethylstilbestrol and its Quinone in Various Models

| Effect | Model System | Reference |

|---|---|---|

| Chromosomal Aberrations | Murine Bone Marrow Cells | nih.gov, osti.gov |

| Chromosomal Aberrations | Syrian Hamster Renal Cortex Cells | iarc.fr |

| Aneuploidy | Chinese Hamster V79 Cells, Yeasts | nih.gov |

| Micronuclei Formation | Mouse Spermatids | nih.gov, iarc.fr |

| Micronuclei Formation | Cultured Human Lymphocytes | d-nb.info |

Effects on DNA Replication and Gene Synthesis (e.g., Cytochrome Oxidase III gene)

Mutagenic Potential of this compound in In Vitro Systems (e.g., Bacterial Mutagenicity Tests, Chinese Hamster Cell Assays)

The ability of DES-Q to induce permanent, heritable changes in the genetic material has been investigated using a variety of in vitro mutagenicity assays. The results often depend on the specific test system and metabolic activation conditions used.

In standard bacterial mutagenicity tests, such as the Ames test using Salmonella typhimurium, DES and its reactive intermediates have generally been found to be non-mutagenic. oup.comoup.comaniara.com However, when phage M13 single-stranded DNA was treated with DES-Q and then transfected into Escherichia coli, it led to a six-fold increase in recombination and an apparent enhancement of mutagenesis. nih.gov This suggests that under conditions that bypass the bacterial cell wall and directly expose DNA to the quinone, DES-Q is indeed capable of inducing genetic alterations. nih.govnih.gov

Studies using Chinese hamster cell lines have yielded mixed results. Several studies reported that DES was not mutagenic in V79 Chinese hamster cells. oup.comnih.gov In contrast, other research has shown that both DES and estradiol (B170435) are mutagenic in the gpt+ Chinese hamster G12 cell line. oup.comoup.comcarcinogenesis.com This highlights the importance of the specific genetic endpoint and cell line used in assessing mutagenicity. DES has also been reported to cause aneuploidy in Chinese hamster V79 cells, which is a form of genomic mutation. nih.gov

Table 3: Mutagenicity of Diethylstilbestrol (DES) and its Quinone in In Vitro Assays

| Assay System | Test Compound | Result | Reference |

|---|---|---|---|

| Ames Test (Salmonella typhimurium) | DES | Negative | oup.com, aniara.com |

| Phage M13 DNA / E. coli | DES Quinone | Positive (Recombinagenic, Mutagenic) | nih.gov |

| Chinese Hamster V79 Cells | DES | Negative (for gene mutations) | nih.gov, oup.com |

| Chinese Hamster V79 Cells | DES | Positive (for aneuploidy) | nih.gov |

| Chinese Hamster G12 Cells (gpt+) | DES | Positive | oup.com, oup.com, carcinogenesis.com |

Modulation of Cellular Signaling Pathways

Beyond direct DNA damage, DES-Q can influence cellular behavior by modulating key signaling pathways, particularly those involved in the response to cellular stress.

The Keap1/Nrf2 pathway is a critical cellular defense mechanism against oxidative and electrophilic stress. msjonline.org Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by its repressor protein, Keap1. nih.govmsjonline.org Electrophilic compounds, such as quinones, can activate this pathway. nih.gov

Catechol estrogen o-quinones have been shown to covalently modify Keap1. nih.gov This modification, likely occurring at reactive cysteine residues on the Keap1 protein, disrupts the Keap1-Nrf2 complex. nih.govfrontiersin.org The release from Keap1 allows Nrf2 to stabilize and translocate to the nucleus. nih.govmsjonline.org In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes, inducing their expression. msjonline.orgfrontiersin.org These genes encode a wide array of cytoprotective proteins, including detoxification enzymes (like NAD(P)H:quinone oxidoreductase 1 and glutathione (B108866) S-transferases) and antioxidant proteins, which help to mitigate the damage caused by reactive species like DES-Q. nih.govmdpi.com

Table 4: Modulation of the Keap1/Nrf2 Pathway by Quinones

| Component | Function | Interaction with Quinones | Reference |

|---|---|---|---|

| Keap1 | Cytoplasmic repressor of Nrf2 | Covalently modified (alkylated) by electrophilic quinones, leading to its inactivation. | nih.gov, frontiersin.org |

| Nrf2 | Transcription factor | Released from Keap1, translocates to the nucleus. | nih.gov, msjonline.org |

| Antioxidant Response Element (ARE) | DNA regulatory element | Nrf2 binds to the ARE to initiate transcription. | msjonline.org, frontiersin.org |

| Cytoprotective Genes | Detoxification and antioxidant enzymes | Expression is induced, providing cellular protection against stress. | nih.gov, mdpi.com |

Influence on Protein Expression and Post-Translational Modifications

This compound (DES-Q), a highly reactive metabolite of diethylstilbestrol (DES), exerts significant influence within the cellular environment through its interaction with proteins. Its chemical properties drive it to bind covalently to cellular macromolecules, including proteins, which can alter their structure and function, leading to downstream effects on protein expression and stability. nih.govum.es

The primary mechanism by which quinones, including DES-Q, modify proteins is through the alkylation of nucleophilic residues, particularly the sulfhydryl groups of cysteine. acs.org This covalent modification, a form of Michael addition, can disrupt protein folding, inactivate enzymatic function, and trigger cellular stress responses. acs.org While specific large-scale proteomics studies on DES-Q are limited, the established reactivity of quinones suggests that proteins rich in cysteine residues are probable targets. acs.org These can include critical cellular proteins such as heat shock proteins (e.g., Hsp60, Hsp70, Hsp90) and protein disulfide isomerases, which are themselves involved in cellular stress responses and maintaining protein homeostasis. acs.org

The binding of DES-Q to cellular proteins has been observed directly in tissues of animals treated with DES. um.es This adduction represents a significant post-translational modification that is not part of the cell's normal regulatory repertoire, such as phosphorylation or acetylation. frontiersin.orgmdpi.com Such modifications by a xenobiotic quinone can lead to the formation of neoantigens, potentially triggering immune responses, or mark the protein for degradation. The cell's response to an accumulation of damaged or modified proteins often involves the upregulation of stress response genes, which would be reflected as a change in the protein expression profile. acs.org For instance, the generation of electrophilic quinones can induce the Keap1/Nrf2 pathway, a primary regulator of cytoprotective gene expression, including detoxification enzymes. acs.orgmdpi.com

Furthermore, neonatal exposure to the parent compound, DES, has been shown to cause lasting changes in gene expression in target tissues, which may be partly mediated by its metabolic conversion to DES-Q and subsequent interaction with cellular components. iarc.fr

Table 1: Potential Protein Interactions and Modifications by this compound This table is based on the known reactivity of quinones and findings related to DES-Q.

| Target Type | Protein Examples | Type of Modification | Potential Consequence |

| Cellular Proteins | General cellular proteins, especially those with available nucleophilic residues. um.es | Covalent Binding / Adduction um.es | Altered protein structure and function. acs.org |

| Stress Response Proteins | Heat Shock Proteins (Hsp70, Hsp90), Protein Disulfide Isomerases acs.org | Alkylation of Cysteine Residues acs.org | Induction of cellular stress response, disruption of protein folding. acs.org |

| Detoxification Enzymes | NAD(P)H:quinone oxidoreductase 1 (NQO1) | Substrate Binding / Reduction nih.gov | Detoxification of DES-Q to a less reactive form. nih.govoup.com |

Comparative Cellular Biochemistry with Endogenous and Xenobiotic Quinones

The biochemical behavior of this compound is best understood when compared with quinones that are either native to the cell (endogenous) or are introduced from external sources (xenobiotic). Quinones as a class share fundamental chemical properties—they are electrophiles and can undergo redox cycling—but their specific structures dictate their biological roles and toxicological profiles. acs.orgresearchgate.net

Comparison with Endogenous Quinones

Endogenous quinones are vital for cellular function. A primary example is Coenzyme Q (Ubiquinone) , a key component of the mitochondrial electron transport chain essential for ATP production. mdpi.comresearchgate.net Ubiquinone is a relatively stable p-quinone designed to function as an electron and proton carrier. mdpi.comresearchgate.net In contrast, DES-Q is a reactive p-quinone metabolite of a synthetic compound and does not serve a physiological function. um.es While ubiquinone is maintained in its reduced state by enzymes like NQO1 to act as an antioxidant, iberoamjmed.com DES-Q's interaction with NQO1 is primarily a detoxification mechanism. nih.govoup.com

Another important class of endogenous quinones are Catechol Estrogen Quinones (CEQs) , such as estrone-3,4-quinone, which are derived from the metabolism of estrogens like estradiol. nih.govscirp.org Like DES-Q, CEQs are highly reactive and are implicated in carcinogenesis. scirp.orgacs.org They can cause DNA damage through the formation of adducts and the generation of reactive oxygen species (ROS) via redox cycling. oup.comacs.org However, a key metabolic difference exists. Unlike estrone-3,4-quinone, which is not a substrate for the detoxifying enzyme NAD(P)H:quinone reductase (NQO1), DES-Q can be reduced by this enzyme. nih.gov This suggests different cellular handling and detoxification pathways, which may influence their relative carcinogenic potential.

Comparison with Xenobiotic Quinones

The environment and diet expose humans to numerous xenobiotic quinones. researchgate.net These include metabolites of polycyclic aromatic hydrocarbons (PAHs) and benzene. researchgate.netacs.org These compounds are generally toxic, exerting their effects through mechanisms similar to those proposed for DES-Q, namely redox cycling to produce oxidative stress and alkylation of cellular nucleophiles like proteins and DNA. acs.orgacs.org

The reactivity and subsequent biological effect of a xenobiotic quinone are highly dependent on its chemical structure. For example, p-quinones are generally more stable than o-quinones. nih.gov The detoxification of these quinones is a critical factor in mitigating their toxicity. Many xenobiotic quinones are substrates for NQO1, which catalyzes a two-electron reduction to the more stable hydroquinone (B1673460), bypassing the formation of the highly reactive semiquinone radical that drives ROS production. iberoamjmed.com As DES-Q is also a substrate for NQO1, it shares this detoxification pathway with many other xenobiotic quinones. nih.gov This contrasts with quinones that are poor substrates for NQO1, for which one-electron reduction by enzymes like cytochrome P450 reductase predominates, leading to futile redox cycling and significant oxidative stress. acs.orgnih.gov

Table 2: Comparative Biochemistry of this compound (DES-Q)

| Quinone Type | Specific Example | Origin | Primary Cellular Role / Effect | Interaction with NQO1 | Primary Toxic Mechanism |

| Subject Quinone | This compound (DES-Q) | Xenobiotic (Metabolite of DES) um.es | Reactive intermediate, binds to macromolecules. nih.govum.es | Substrate for two-electron reduction (detoxification). nih.govoup.com | Covalent adduction to proteins and DNA. acs.orgnih.gov |

| Endogenous Quinone | Ubiquinone (Coenzyme Q) | Endogenous | Electron carrier in mitochondrial respiration. mdpi.comresearchgate.net | NQO1 maintains its reduced, antioxidant state. iberoamjmed.com | Generally non-toxic, essential for function. |

| Endogenous Quinone | Estrone-3,4-quinone | Endogenous (Metabolite of Estrone) nih.gov | Reactive intermediate. acs.org | Not a substrate for two-electron reduction. nih.gov | Redox cycling (ROS generation), DNA adduction. oup.comacs.org |

| Xenobiotic Quinone | Naphthoquinones | Xenobiotic (e.g., environmental pollutants) acs.org | Toxicant. acs.org | Varies; many are substrates for detoxification. iberoamjmed.com | Redox cycling (ROS generation), protein/DNA alkylation. acs.org |

Advanced Analytical and Detection Methodologies for Research Applications

High-Performance Liquid Chromatography (HPLC) for Metabolite and Adduct Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and analysis of DES-Q and its related compounds from complex biological matrices. oup.comoup.com Its high resolution and sensitivity make it ideal for distinguishing between various metabolites and DNA adducts.

In studies of estrogen metabolism, HPLC coupled with electrochemical detection has been instrumental in analyzing depurinating adducts formed from the reaction of estrogen quinones with DNA. oup.com For instance, after the administration of 4-hydroxyestradiol (B23129) (a metabolite of estradiol) to hamsters, HPLC with electrochemical detection was used to identify and quantify the resulting DNA adducts in kidney tissue. oup.com This approach is also applicable to the analysis of DES-Q-derived adducts.

Furthermore, HPLC is crucial for monitoring the in vitro oxidation of DES to DES-Q. The formation of the unstable DES-Q and its subsequent rearrangement to (Z,Z)-dienestrol can be effectively monitored by HPLC. dtic.mil This allows for the investigation of factors that may inhibit or enhance the metabolic activation of DES. For example, the inhibitory effects of compounds like diallyl sulfide (B99878) on DES oxidation have been quantified using HPLC analysis. dtic.mil

The versatility of HPLC also extends to the analysis of biodegradation metabolites of DES. In studies investigating the microbial degradation of DES, HPLC has been used to track the disappearance of the parent compound and the appearance of metabolites, including DES-Q. nih.gov

Mass Spectrometry (MS) Techniques for Structural Identification and Quantification

Mass spectrometry (MS) plays a pivotal role in the structural elucidation and sensitive quantification of DES-Q and its reaction products. When coupled with chromatographic separation techniques, MS provides a powerful tool for unambiguous identification.

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Adduct Analysis

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of DNA adducts formed by DES-Q. researchgate.net This method allows for the confident identification and quantification of these adducts in biological samples. For example, LC-MS/MS has been used to tentatively identify depurinating adducts such as 3'-OH-DES-6'-N3Ade and 3'-OH-DES-6'-N7Gua, which are formed from the enzymatic oxidation of 3'-hydroxyDES in the presence of DNA. researchgate.net The high sensitivity of LC-MS/MS is critical for detecting the low levels of adducts often found in vivo.

The combination of HPLC with tandem mass spectrometry (UPLC-MS/MS) provides further enhancements in resolution and speed for the analysis of DES quinone adducts. colab.ws This advanced technique has been instrumental in confirming the structures of adducts and understanding the mechanisms of DNA damage by DES.

Gas Chromatography-Negative-Ion Chemical Ionization Mass Spectrometry (GC-NICI-MS) for Metabolite Profiling

While less commonly cited specifically for DES-quinone in the provided results, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of various metabolites. The International Olympic Committee recognizes GC-MS as a preferred method for drug testing in urine, highlighting its reliability in detecting and identifying xenobiotics and their metabolites. jaypeedigital.com In the context of estrogen research, GC-MS has been used to identify and quantify mutagenic compounds formed during the heating of meat, demonstrating its utility in complex metabolite profiling. scispace.com Although direct application to DES-quinone was not detailed in the search results, the principles of GC-MS, particularly with sensitive ionization techniques like negative-ion chemical ionization (NICI), are well-suited for the analysis of certain DES metabolites after appropriate derivatization.

Nuclear Magnetic Resonance (NMR) for Synthetic Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of synthetic DES-quinone and its reaction products. nih.gov When DES-quinone is synthesized, for instance by the oxidation of DES with silver oxide, NMR is used to confirm the structure of the resulting product. nih.gov Furthermore, NMR is crucial in identifying the rearrangement products of DES-quinone, such as (Z,Z)-dienestrol. nih.gov Detailed NMR analyses, including 1H and 13C NMR, provide unambiguous evidence for the elucidation of complex structures, such as the novel spiro-quinone formed from the oxidation of 3'-hydroxydiethylstilbestrol. researchgate.net

Spectrophotometric and Spectroscopic Approaches (e.g., UV-Vis Spectroscopy)

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to monitor the formation and stability of DES-quinone. nih.gov The oxidation of DES to DES-quinone can be followed by observing the gradual increase in UV absorption in the 300-500 nm range. dtic.mil The UV spectrum of enzymatically produced DES-quinone has been shown to be identical to that of the synthetically prepared compound, confirming its identity. nih.gov

The stability of DES-quinone in various solvents can also be assessed using UV-Vis spectroscopy. For example, the half-life of DES-quinone in water and methanol (B129727) has been determined by monitoring its spectral changes over time as it rearranges to Z,Z-dienestrol. nih.gov This technique is also valuable in studying the kinetics of reactions involving DES-quinone.

Radiometric Assays (e.g., 32P-Postlabeling) for DNA Adduct Detection

The ³²P-postlabeling assay is a highly sensitive method for detecting DNA adducts, including those formed by DES-quinone. This technique has been widely used to demonstrate the covalent binding of reactive estrogen metabolites to DNA. researchgate.net For instance, ³²P-postlabeling has been employed to detect DNA adducts in the kidney mitochondrial DNA of Syrian hamsters treated with DES. iarc.fr The method's high sensitivity allows for the detection of very low levels of DNA damage.

Research has shown that the DNA adducts formed from the reaction of catechol estrogen quinones with DNA can be analyzed by the ³²P-postlabeling method. researchgate.net This technique has been instrumental in comparing the levels of DNA adducts formed by different estrogen quinones and in understanding their relative reactivity with DNA. researchgate.net While direct application to DES-quinone was not the primary focus in some of the provided results, the methodology is directly relevant and has been a key tool in the broader field of estrogen-induced DNA damage.

Table of Research Findings:

| Analytical Technique | Application for Diethylstilbestrol (B1670540) Quinone | Key Findings | References |

| HPLC | Separation of metabolites and DNA adducts. | Used to monitor DES oxidation and identify adducts with electrochemical detection. | oup.comdtic.milnih.gov |

| LC-MS/MS | Identification and quantification of DNA adducts. | Tentatively identified specific depurinating adducts of DES. | researchgate.netresearchgate.netcolab.ws |

| GC-MS | Metabolite profiling. | A standard for detecting xenobiotic metabolites. | jaypeedigital.com |

| NMR | Structural characterization of synthetic products. | Confirmed the structure of synthetic DES-quinone and its rearrangement products. | nih.govresearchgate.net |

| UV-Vis Spectroscopy | Monitoring DES-quinone formation and stability. | Determined the half-life of DES-quinone in different solvents. | dtic.milnih.gov |

| ³²P-Postlabeling | Ultrasensitive detection of DNA adducts. | Detected DES-induced DNA adducts in hamster kidney mitochondria. | researchgate.netiarc.fr |

Immunoaffinity Extraction in Research Sample Preparation

Immunoaffinity extraction (IAE), also known as immunoaffinity chromatography (IAC), is a highly selective and powerful liquid chromatography technique used for the purification and concentration of specific analytes from complex sample matrices. researchgate.net The methodology is predicated on the specific and high-affinity binding interaction between an antibody and its corresponding antigen. researchgate.netpan.pl In the context of Diethylstilbestrol quinone (DESQ) research, IAE serves as a critical sample preparation step, enabling the isolation of this reactive metabolite and related compounds from intricate biological samples such as tissues, plasma, and urine prior to quantitative analysis. researchgate.netnih.gov

The core of the technique involves an immunoaffinity column, which is a solid support matrix to which monoclonal or polyclonal antibodies specific to the target analyte are covalently bound. researchgate.netlaboratoire-cellmade.fr The high specificity of this binding allows for a single-step extraction, concentration, and clean-up of the target compound, significantly reducing matrix interference for subsequent analysis by methods like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netacs.org

The preparation of an effective immunoaffinity column is a foundational step that begins with the development of specific antibodies. For stilbene (B7821643) compounds like DESQ, this typically involves the synthesis of an immunizing agent. A common strategy is to introduce a functional group, such as a carboxyl group, into the parent molecule, Diethylstilbestrol (DES), to create a hapten. researchgate.netebi.ac.uk This hapten is then conjugated to a larger carrier protein, for instance, bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), to elicit a robust immune response in the host animal. researchgate.netnih.gov The resulting antibodies can then be purified and immobilized on a solid support, such as CNBr-activated Sepharose, to create the immunosorbent material for the column. researchgate.netresearchgate.net

The general procedure for immunoaffinity extraction involves several key stages:

Sample Loading: The biological sample, often diluted in a phosphate (B84403) buffer, is loaded onto the immunoaffinity column.

Analyte Binding: As the sample passes through the column, the target analyte (e.g., DESQ or cross-reactive stilbenes) binds specifically to the immobilized antibodies.

Washing: The column is washed with a buffer solution to remove unbound sample components and other interfering substances.

Elution: The purified analyte is released from the antibodies by altering the buffer conditions, typically by using an organic solvent mixture (like acetone-water) or changing the pH, which disrupts the antigen-antibody bonds. researchgate.net The resulting eluate contains the concentrated and purified analyte, ready for instrumental analysis.

Research has demonstrated the successful application of immunoaffinity columns prepared with antibodies raised against DES for the extraction of DES and other structurally related stilbenes, such as dienestrol (B18971) and hexestrol, from various biological matrices. researchgate.netcapes.gov.br While specific studies focusing exclusively on the immunoaffinity extraction of the reactive DESQ metabolite are limited, the established cross-reactivity of these columns for a class of compounds allows for their effective use in its isolation. capes.gov.br The ability of IAE to selectively capture and concentrate these compounds from complex samples like calf urine has been well-documented. researchgate.net

Detailed Research Findings

The effectiveness of an immunoaffinity-based method is determined by the characteristics of the antibody and the performance of the extraction column. Key parameters include the antibody's sensitivity and specificity, often measured by the half-maximal inhibitory concentration (IC50), and the column's recovery rate for the analyte from a given matrix.

Table 1: Characteristics of Antibody Production for Stilbene Analysis

| Immunizing Hapten | Antibody Type | Target Analyte | IC50 Value (ng/mL) | Cross-Reactivity (CR) | Reference |

|---|---|---|---|---|---|

| mono-O-3-carboxypropyl DES-KLH | Monoclonal (1B7) | Diethylstilbestrol | 0.213 | HEX: 3.2% | nih.gov |

This table presents data on antibodies developed for Diethylstilbestrol (DES), the parent compound of DESQ. The IC50 value represents the concentration of the analyte required to inhibit 50% of the antibody binding, with lower values indicating higher sensitivity.

Table 2: Performance of Immunoaffinity Extraction for Stilbene Analogs in Biological Matrices

| Matrix | Target Analytes | Recovery Rate | Sensitivity (LOD) | Analytical Method | Reference |

|---|---|---|---|---|---|

| Urine, Plasma | cis/trans-DES, Dienestrol, Hexestrol | 28% - 96% | ~10 ppt (B1677978) for DES in urine | GC-MS | researchgate.net |

The data from these research findings underscore the utility of IAE as a robust sample preparation technique in research applications. By achieving high recovery rates and low detection limits, IAE coupled with sensitive analytical instruments enables the accurate measurement of trace levels of DES and its metabolites, including the highly reactive this compound. researchgate.netnih.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to understand the electronic structure and reactivity of molecules. journaljsrr.comresearchgate.net These calculations provide information on geometric and electronic parameters, reactivity descriptors, and molecular electrostatic potential (MEP) maps, which reveal critical insights into electronic distribution and potential interaction sites. journaljsrr.com

For quinones, these methods can elucidate their propensity to engage in reactions. The genotoxicity of quinones is often linked to their ability to undergo redox cycling with their corresponding semiquinone radicals, which generates reactive oxygen species (ROS) that can damage DNA. societechimiquedefrance.fr Quantum chemical calculations can help predict the stability and reactivity of these radical species.

Studies on compounds structurally related to DES-Q, such as other phenanthrene (B1679779) quinones, show a correlation between triplet energy (a measure of biradical character) and the number of certain carbonyl group arrangements. rsc.org Calculations on bisphenol A-3,4-quinone, a metabolite of bisphenol A, have been used to determine the activation free energy for its reaction with components of DNA, such as deoxyguanosine. researchgate.net The calculated activation energy of 22.5 kcal/mol for this reaction provided evidence that the rate-limiting step for genotoxicity is the nucleophilic addition, rather than a subsequent depurination reaction. researchgate.net Such computational approaches provide a framework for understanding the reactivity of quinone metabolites like DES-Q.

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Relevance to DES-Quinone |

|---|---|---|

| Molecular Electrostatic Potential (MEP) | Maps the electrostatic potential on the electron density surface, identifying positive (electrophilic) and negative (nucleophilic) regions. | Highlights the electrophilic carbon atoms of the quinone ring, which are susceptible to nucleophilic attack by biological macromolecules. journaljsrr.com |

| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). | A smaller gap generally indicates higher chemical reactivity. For DES-Q, this would relate to its ability to accept electrons and participate in redox cycling. |

| Activation Free Energy (ΔG‡) | The energy barrier that must be overcome for a chemical reaction to occur. | Calculations can predict the likelihood and rate of adduct formation with DNA bases or amino acid residues. researchgate.net |

| Triplet Energy | The energy of the molecule in its lowest triplet electronic state. | Can be used as a measure of biradical character, which is relevant for the reactivity of certain quinones. rsc.org |

Molecular Dynamics Simulations of Diethylstilbestrol (B1670540) Quinone-Biomolecule Interactions (e.g., DNA, Proteins)

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to observe the unbiased behavior of complex systems, like a small molecule interacting with a biological macromolecule such as DNA or a protein, at an atomic level of detail. nih.govgrafiati.com

MD simulations have been used to study the interactions between the parent compound, diethylstilbestrol (DES), and proteins. researchgate.net These studies can reveal the types of interactions that stabilize the complex, such as hydrogen bonding and hydrophobic interactions. researchgate.net For instance, simulations of DES complexed with human alpha-fetoprotein (HAFP) identified key amino acid residues involved in binding. researchgate.net

In the context of DES-quinone, MD simulations can elucidate how this reactive metabolite interacts with DNA. Similar studies on other quinone metabolites have shown they tend to form interactions with DNA through a combination of hydrogen bonding, van der Waals forces, and electrostatic interactions. researchgate.net These non-covalent interactions are considered a crucial first step for the subsequent covalent binding that leads to DNA adduct formation. researchgate.net Structural analysis from these simulations can identify which specific DNA bases (e.g., guanine (B1146940), adenine) and which parts of the DNA structure (e.g., major or minor groove) are critical for stabilizing the quinone metabolite within the DNA helix. researchgate.net

In Silico Prediction of Metabolic Pathways and Adduct Formation Energetics

In silico (computer-based) tools are increasingly used to predict the metabolic fate of chemical compounds. pensoft.net These tools use knowledge-based algorithms or machine learning models to simulate metabolic pathways, including Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. pensoft.netfrontiersin.org By providing a chemical structure, these programs can predict likely sites of metabolism and the structures of potential metabolites. nih.gov

The metabolic oxidation of diethylstilbestrol (DES) to diethylstilbestrol-4',4"-quinone (DES-Q) is a known pathway that can be modeled. nih.gov This oxidation is mediated by enzymes such as cytochrome P-450. nih.gov In silico models can help predict the involvement of specific enzyme isoforms in this transformation. pensoft.net

Once formed, DES-Q is a reactive electrophile. Its interactions with biological nucleophiles, such as DNA and proteins, are of significant interest. DES-Q can form unstable adduct intermediates with DNA. nih.gov It also reacts covalently with sulfur-containing molecules, such as the amino acid cysteine in peptides like glutathione (B108866) or in proteins like bovine serum albumin, to form stable thioether linkages. nih.gov Computational methods, particularly quantum chemical calculations as described in section 7.1, can be used to predict the energetics of this adduct formation. By calculating the activation energy, researchers can assess the likelihood of these reactions occurring and identify the most probable sites of adduction on both the quinone and the biological molecule. researchgate.net

Table 3: Predicted Metabolic and Reactive Fates of Diethylstilbestrol Quinone

| Process | Description | Predicted Outcome |

|---|---|---|

| Reduction | Enzymatic reduction of the quinone back to a hydroquinone (B1673460) or semiquinone. | Can be reduced back to E- and Z-diethylstilbestrol by enzymes like cytochrome P-450 reductase, potentially entering a futile redox cycle. nih.gov |

| DNA Adduct Formation | Covalent binding to DNA bases, particularly purines like guanine and adenine (B156593). | Forms unstable adducts that may decompose over time. nih.gov This is a potential mechanism of genotoxicity. |

| Protein Adduct Formation | Covalent binding to nucleophilic amino acid residues in proteins. | Reacts readily with sulfhydryl groups (e.g., in cysteine) via Michael addition to form stable thioether adducts. nih.gov |